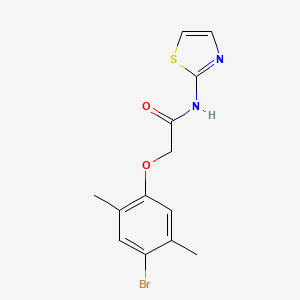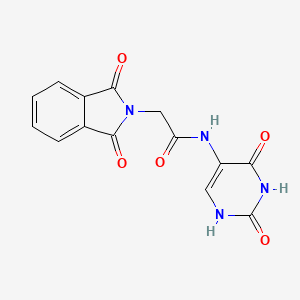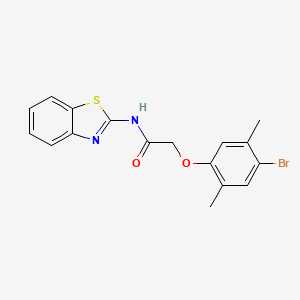
2-(4-bromo-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
概要
説明
2-(4-bromo-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a thiazole ring, which are connected through an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Thiazole Formation: The phenoxy intermediate is then subjected to a cyclization reaction with a thioamide to form the thiazole ring.
Acetamide Linkage Formation: Finally, the thiazole intermediate is reacted with an acyl chloride or an equivalent reagent to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxy group.
Reduction: Reduction reactions could target the bromo group or the acetamide linkage.
Substitution: The bromo group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the thiazole or phenoxy groups.
Reduction: Reduced forms of the compound with modifications at the bromo or acetamide sites.
Substitution: Substituted derivatives where the bromo group is replaced by other functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Biological Activity: Exploration of its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Investigation of its pharmacological properties for therapeutic applications.
Industry
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or specific enzymes. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(4-fluoro-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
The presence of the bromo group in 2-(4-bromo-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. This uniqueness can be leveraged in specific applications where the bromo group plays a critical role in the compound’s function.
特性
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-6-11(9(2)5-10(8)14)18-7-12(17)16-13-15-3-4-19-13/h3-6H,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQZEHSRYFGPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3602913.png)
![5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-naphthamide](/img/structure/B3602925.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3602932.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B3602940.png)
![N-[(2-chlorophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide](/img/structure/B3602955.png)
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3602962.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-cyanophenyl)acetamide](/img/structure/B3602967.png)
![3,4-dimethoxy-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3602972.png)

![4-{[{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]carbonyl}phenyl acetate](/img/structure/B3602984.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3602991.png)
![Methyl 2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3603000.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B3603004.png)

